molecular formula C20H32O2 B3055768 (5,6,8,9,11,12,14,15-3H)Arachidonic acid CAS No. 66753-05-7

(5,6,8,9,11,12,14,15-3H)Arachidonic acid

Cat. No.: B3055768
CAS No.: 66753-05-7
M. Wt: 320.5 g/mol
InChI Key: YZXBAPSDXZZRGB-CRJVGOJRSA-N
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Description

(5,6,8,9,11,12,14,15-3H)Arachidonic acid is a radiolabeled form of arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is often used in biochemical and physiological studies to trace and analyze the metabolic pathways and mechanisms involving arachidonic acid. The radiolabeling with tritium (3H) allows for the detection and quantification of the compound in various biological systems.

Scientific Research Applications

(5,6,8,9,11,12,14,15-3H)Arachidonic acid is widely used in scientific research, including:

    Chemistry: Studying the chemical properties and reactions of arachidonic acid.

    Biology: Investigating the role of arachidonic acid in cellular signaling and metabolism.

    Medicine: Exploring the involvement of arachidonic acid in inflammatory processes and its potential as a therapeutic target.

    Industry: Used in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

ARA metabolites regulate platelet aggregation, pain perception, immune modulation, and inflammatory responses. COX and LOX pathway products are involved in these processes. The CYP450 pathway primarily functions in the liver for detoxification and drug metabolism .

Future Directions

Research on ARA continues to explore its roles in health and disease. Investigating its impact on cardiovascular diseases, metabolic disorders, inflammation, and cancer remains an active area of study. Further understanding of ARA metabolism and its modulation could lead to therapeutic interventions .

: Wei, C., Wang, M., & Wang, X.-J. (2023). Evolutionary conservation analysis of human arachidonic acid metabolism pathway genes. Life Medicine, 2(2), lnad004. DOI: 10.1093/lifemedi/lnad004 : NIST Chemistry WebBook. Arachidonic acid. Link

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,8,9,11,12,14,15-3H)Arachidonic acid typically involves the catalytic reduction of eicosa-cis-8,11,14-trien-5-ynoic acid over a Lindlar catalyst. This process introduces tritium atoms at specific positions within the molecule . The reaction conditions are carefully controlled to ensure the incorporation of tritium at the desired positions without affecting the overall structure of the arachidonic acid molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar catalytic reduction methods. The process is optimized for high yield and purity, ensuring that the radiolabeled compound meets the stringent requirements for research and industrial applications. The final product is typically provided as an ethanol solution with high radiochemical purity .

Chemical Reactions Analysis

Types of Reactions

(5,6,8,9,11,12,14,15-3H)Arachidonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Enzymes like 12-lipoxygenase and cyclooxygenase are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.

    Substitution: Specific reagents and conditions depend on the desired substitution reaction.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6,8,9,11,12,14,15-3H)Arachidonic acid is unique due to its radiolabeling with tritium, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool for studying the metabolic pathways and mechanisms involving arachidonic acid, providing insights that are not possible with non-labeled compounds.

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octatritioicosa-5,8,11,14-tetraenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i6T,7T,9T,10T,12T,13T,15T,16T
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXBAPSDXZZRGB-CRJVGOJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]/C(=C(\[3H])/C/C(=C(/[3H])\C/C(=C(/[3H])\C/C(=C(/[3H])\CCCC(=O)O)/[3H])/[3H])/[3H])/CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66753-05-7
Record name 5,8-11,14-Eicosatetraenoic 5,6,8,9,11,12,14,15-t8 acid, (all-Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6,8,9,11,12,14,15-3H)Arachidonic acid
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(5,6,8,9,11,12,14,15-3H)Arachidonic acid
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(5,6,8,9,11,12,14,15-3H)Arachidonic acid
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(5,6,8,9,11,12,14,15-3H)Arachidonic acid
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(5,6,8,9,11,12,14,15-3H)Arachidonic acid
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(5,6,8,9,11,12,14,15-3H)Arachidonic acid

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